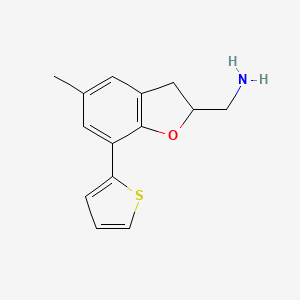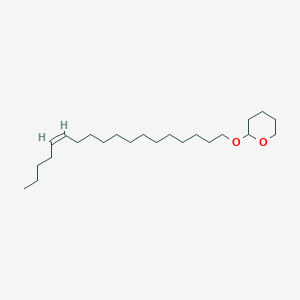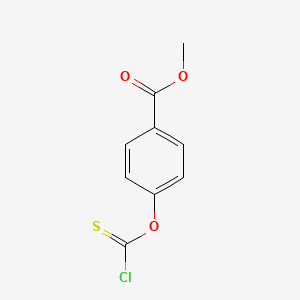
(1S,2R,5S)-(+)-Menthyl Myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,5S)-(+)-Menthyl Myristate is an ester compound formed from the reaction of (1S,2R,5S)-(+)-Menthol and Myristic Acid. This compound is known for its pleasant minty aroma and is used in various applications, including cosmetics and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1S,2R,5S)-(+)-Menthyl Myristate can be synthesized through the esterification of (1S,2R,5S)-(+)-Menthol with Myristic Acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous removal of water and the use of efficient catalysts to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,5S)-(+)-Menthyl Myristate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield (1S,2R,5S)-(+)-Menthol and Myristic Acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions can convert the ester back to the alcohol and acid components.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: (1S,2R,5S)-(+)-Menthol and Myristic Acid.
Oxidation: Various oxidized products depending on the conditions.
Reduction: (1S,2R,5S)-(+)-Menthol and Myristic Acid.
Applications De Recherche Scientifique
(1S,2R,5S)-(+)-Menthyl Myristate has several scientific research applications:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in topical formulations due to its pleasant aroma and potential therapeutic effects.
Industry: Utilized in the production of cosmetics, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of (1S,2R,5S)-(+)-Menthyl Myristate involves its interaction with biological membranes and enzymes. The compound can penetrate the skin and exert local effects, such as cooling and soothing sensations. It may also interact with specific receptors and enzymes, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,5S)-(+)-Menthol: The parent alcohol from which (1S,2R,5S)-(+)-Menthyl Myristate is derived.
Myristic Acid: The fatty acid component of the ester.
Other Menthol Esters: Compounds such as (1S,2R,5S)-(+)-Menthyl Acetate and (1S,2R,5S)-(+)-Menthyl Propionate.
Uniqueness
This compound is unique due to its specific combination of (1S,2R,5S)-(+)-Menthol and Myristic Acid, which imparts distinct physical and chemical properties. Its pleasant aroma, combined with potential biological activities, makes it valuable in various applications.
Propriétés
Formule moléculaire |
C24H46O2 |
|---|---|
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate |
InChI |
InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m0/s1 |
Clé InChI |
HNZZQYMJJNOJHM-ZRBLBEILSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



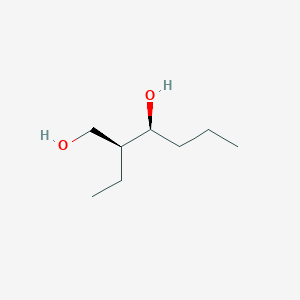
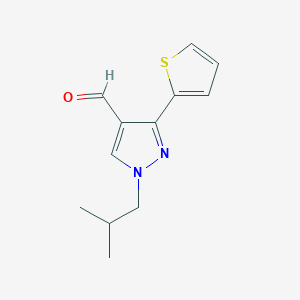
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
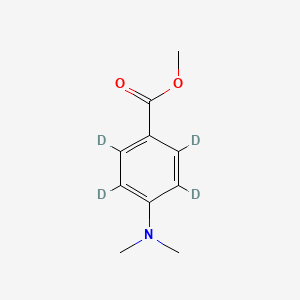
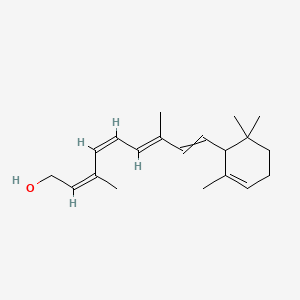
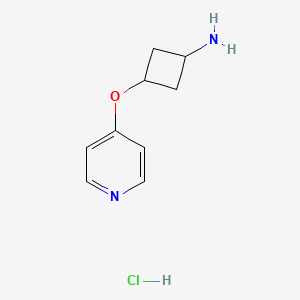
![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
